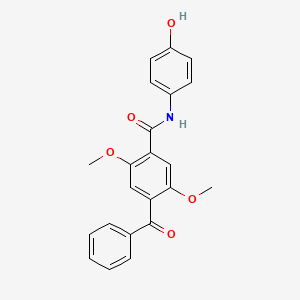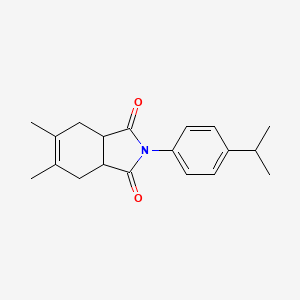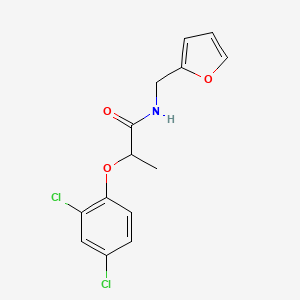
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide, also known as BHDMB, is a synthetic compound with potential applications in scientific research. BHDMB is a benzamide derivative that has gained attention due to its unique chemical structure and potential biological activities. In
作用機序
The mechanism of action of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have antitumor activity and are being investigated as potential cancer therapies.
Biochemical and Physiological Effects
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has also been shown to modulate the immune system by inhibiting the production of certain cytokines, which are signaling molecules involved in immune responses.
実験室実験の利点と制限
One advantage of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is its potential as a cancer therapy. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for further investigation as a cancer therapy. One limitation of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the investigation of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide. One direction is the exploration of its potential as a cancer therapy. Further studies are needed to determine the efficacy of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide in animal models and clinical trials. Another direction is the investigation of its potential as an anti-inflammatory and antioxidant agent. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide may have applications in the treatment of inflammatory diseases and oxidative stress-related conditions. Additionally, further studies are needed to elucidate the mechanism of action of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide and its effects on various signaling pathways and enzymes.
合成法
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide can be synthesized via a multi-step process, starting with the reaction of 4-hydroxybenzaldehyde with 2,5-dimethoxybenzaldehyde to form 4-hydroxy-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide.
科学的研究の応用
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-19-13-18(22(26)23-15-8-10-16(24)11-9-15)20(28-2)12-17(19)21(25)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUJAVRWBOZLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)


![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)
![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)
![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)

![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)

![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)